Product packaging for 3-O-Methyl-DL-DOPA(Cat. No.:CAS No. 7636-26-2)

3-O-Methyl-DL-DOPA

Cat. No.: B193592
CAS No.: 7636-26-2
M. Wt: 211.21 g/mol
InChI Key: PFDUUKDQEHURQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Methoxytyrosine (3-O-Methyldopa) is a significant metabolite of L-DOPA, formed via the action of the enzyme catechol-O-methyltransferase (COMT) . In neurological research, 3-Methoxytyrosine is a critical compound for investigating L-DOPA pharmacokinetics and the side effects associated with long-term therapy for Parkinson's disease. It accumulates in plasma and the central nervous system due to its longer half-life compared to L-DOPA and is studied for its potential to influence dyskinesia, motor dysfunction, and the transport of L-DOPA across the blood-brain barrier . Beyond neurology, recent genetic evidence from 2025 has identified a novel causal role for 3-Methoxytyrosine in oncology research. The metabolite was found to partially mediate the protective effect of the inflammatory factor FGF21 against glioblastoma multiforme (GBM) . In vitro studies confirm that 3-Methoxytyrosine promotes the proliferation and migration of GBM cells, positioning it as a potential target for metabolic and oncological research . Its mediating effect has also been observed in studies of primary sclerosing cholangitis, highlighting its broader role in disease pathophysiology . Its mechanism of action involves competitive inhibition of the pharmacodynamics of both L-DOPA and dopamine, making it a valuable tool for modulating these pathways in experimental models . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO4 B193592 3-O-Methyl-DL-DOPA CAS No. 7636-26-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-15-9-5-6(2-3-8(9)12)4-7(11)10(13)14/h2-3,5,7,12H,4,11H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDUUKDQEHURQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50864098
Record name 3-Methoxytyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50864098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Methoxytyrosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001434
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

7636-26-2
Record name 3-Methoxy-dl-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7636-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxytyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007636262
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7636-26-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122476
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Methoxytyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50864098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-O-METHYLDOPA, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SO86T1OB2P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-Methoxytyrosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001434
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biosynthesis and Metabolic Pathways of 3 Methoxytyrosine

Precursor Compounds and Initial Enzymatic Steps

The journey to the formation of 3-methoxytyrosine begins with the essential amino acid L-tyrosine and its conversion to L-DOPA, a critical precursor for both dopamine (B1211576) and 3-methoxytyrosine.

L-DOPA (L-3,4-dihydroxyphenylalanine) serves as the direct precursor to 3-methoxytyrosine. wikipedia.orgcaymanchem.com The formation of 3-methoxytyrosine occurs through the O-methylation of L-DOPA. wikipedia.orgresearchgate.net This metabolic conversion is particularly significant in individuals undergoing L-DOPA therapy for conditions like Parkinson's disease, where a substantial portion of the administered L-DOPA is metabolized to 3-methoxytyrosine. wikipedia.org This pathway represents a major route of L-DOPA metabolism, influencing the bioavailability of L-DOPA for dopamine synthesis. nih.govwikipedia.org

O-Methylation by Catechol-O-Methyltransferase (COMT)

The pivotal step in the formation of 3-methoxytyrosine is the O-methylation of L-DOPA, a reaction catalyzed by the enzyme catechol-O-methyltransferase (COMT). wikipedia.orgcaymanchem.commedchemexpress.com COMT is a key enzyme in the metabolic clearance of catecholamines and their precursors. nih.govwikipedia.org

The methylation reaction catalyzed by COMT requires a methyl group donor. This role is fulfilled by S-adenosyl methionine (SAM). wikipedia.orgnih.govoup.com SAM provides the methyl group that is transferred to one of the hydroxyl groups of the catechol ring of L-DOPA, resulting in the formation of 3-methoxytyrosine. wikipedia.org The availability of SAM can therefore influence the rate of 3-methoxytyrosine synthesis. oup.com Upon donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH). oup.com

Further Metabolism of 3-Methoxytyrosine

Once formed, 3-methoxytyrosine is not a static end-product and can be further metabolized. While it is not a substrate for the L-amino acid decarboxylase that converts L-DOPA to dopamine, it can undergo other transformations. medchemexpress.com One of the subsequent metabolic steps for compounds in this pathway involves the action of monoamine oxidase (MAO) on related metabolites. rupahealth.comwikipedia.org For instance, the dopamine metabolite 3-methoxytyramine is further metabolized by MAO to form homovanillic acid (HVA). rupahealth.comwikipedia.org While the direct further metabolism of 3-methoxytyrosine is less extensively detailed, it is understood to be part of the broader catecholamine metabolic network. Research has shown that 3-O-methyldopa can be transaminated to vanilpyruvate, which is then reduced to vanillactate. wikipedia.org

Conversion to Homovanillic Acid (HVA) by Monoamine Oxidase (MAO)

3-Methoxytyramine (3-MT), a direct metabolite of dopamine formed by the action of catechol-O-methyltransferase (COMT), undergoes further metabolism by monoamine oxidase (MAO). wikipedia.orgnih.gov This enzymatic reaction is a predominant mechanism for the inactivation of 3-MT. nih.gov The process involves the oxidative deamination of 3-MT, which leads to the formation of homovanillic acid (HVA), a major end-product of dopamine metabolism that is typically excreted in the urine. wikipedia.orgnih.gov HVA is a key catecholamine metabolite, and its levels are often measured as an indicator of dopamine turnover in the brain. wikipedia.org

MAO Isozymes (MAO-A and MAO-B) and Their Specificity

Monoamine oxidase exists in two primary isoforms, MAO-A and MAO-B, which are found on the outer membrane of mitochondria. wikipedia.org Both isozymes are present in the central nervous system in neurons and astroglia. wikipedia.org While both MAO-A and MAO-B can metabolize dopamine, they exhibit different specificities for various monoamine neurotransmitters. wikipedia.orgresearchgate.net Research indicates that MAO-A plays the major role in the metabolism of dopamine, both within and outside of neurons. nih.govnih.gov Consequently, MAO-A is the primary enzyme responsible for the conversion of 3-methoxytyramine to its corresponding aldehyde, which is then further processed to HVA. nih.gov MAO-B, on the other hand, preferentially metabolizes substrates like phenethylamine and benzylamine. wikipedia.org

EnzymePrimary SubstratesRole in 3-Methoxytyramine Metabolism
MAO-A Serotonin (B10506), Norepinephrine (B1679862), Epinephrine (B1671497), DopamineMajor role in the conversion of 3-MT to the precursor of HVA. nih.govnih.gov
MAO-B Phenethylamine, Benzylamine, DopaminePlays a lesser role in the metabolism of dopamine and its metabolites. wikipedia.org

Formation of 3-Methoxy-4-Hydroxyphenylacetic Acid (MHPA)

Homovanillic acid (HVA) is chemically known as (4-Hydroxy-3-methoxyphenyl)acetic acid. wikipedia.org It is the final acidic metabolite in the pathway that begins with the O-methylation of dopamine to 3-methoxytyramine, followed by the action of MAO. wikipedia.orgtaylorandfrancis.com The formation of HVA, also referred to as 3-methoxy-4-hydroxyphenylacetic acid, marks the culmination of this metabolic sequence. wikipedia.orghealthmatters.io Its measurement in cerebrospinal fluid and urine is used clinically to assess dopamine levels in the body. wikipedia.org

Role of Aldehyde Dehydrogenase (ALDH) and Aldehyde Reductase (ADH)

The conversion of 3-methoxytyramine by MAO initially produces an unstable aldehyde intermediate, 3-methoxy-4-hydroxyphenylacetaldehyde. This reactive aldehyde is then primarily oxidized to a less toxic carboxylic acid, homovanillic acid (HVA), by the action of aldehyde dehydrogenase (ALDH) enzymes. nih.govnih.gov The ALDH superfamily consists of NAD(P)+-dependent enzymes that are crucial for detoxifying a wide range of endogenous and exogenous aldehydes. nih.gov As a minor alternative, the intermediate aldehyde can be reduced to its corresponding alcohol by aldehyde reductase (AR) or aldose reductase enzymes. nih.gov However, the main pathway heavily favors oxidation by ALDH to form HVA. nih.gov

EnzymeFunction in PathwayResulting Product
Aldehyde Dehydrogenase (ALDH) Catalyzes the oxidation of 3-methoxy-4-hydroxyphenylacetaldehyde. nih.govHomovanillic Acid (HVA)
Aldehyde Reductase (AR) Catalyzes the reduction of 3-methoxy-4-hydroxyphenylacetaldehyde (minor pathway). nih.gov3-methoxy-4-hydroxyphenylethanol

Alternative and Microbial Metabolic Pathways

Beyond the primary metabolic routes within human tissues, alternative pathways, particularly those involving the gut microbiota, have been identified. These pathways can significantly influence the balance of neuroactive molecules.

Bacterial O-Demethylation of 3-Methoxytyramine to Dopamine

Recent research has uncovered a novel pathway in which gut bacteria can reverse a key step in dopamine metabolism. nih.govnih.gov Specifically, certain bacteria are capable of O-demethylating 3-methoxytyramine (3-MT) to regenerate dopamine. nih.govnih.govresearchgate.net This action directly counteracts the activity of the host's catechol-O-methyltransferase (COMT), the enzyme that originally converts dopamine to 3-MT to attenuate its signaling. nih.gov Studies have shown that human fecal bacterial communities can perform this transformation, identifying a new role for the gut microbiome in modulating host dopamine levels. nih.govresearchgate.net The acetogenic bacteria Eubacterium limosum and Blautia producta have been specifically identified as mediating this O-demethylation process. nih.govresearchgate.net

Cobalamin-dependent O-demethylases in Microbial Conversion

The enzymatic machinery responsible for the bacterial conversion of 3-MT back to dopamine involves cobalamin-dependent O-demethylases. nih.govresearchgate.net These enzymes are crucial for the metabolism of acetogenic microbes. unl.edu Experiments using propyl iodide, a known inhibitor of cobalamin-dependent O-demethylases, showed that 3-MT O-demethylation was inhibited in cultures of E. limosum and B. producta. nih.govresearchgate.net The inhibitory effects were reversible with light, which is characteristic of this class of enzymes, strongly suggesting their involvement in this microbial pathway. nih.gov This discovery highlights a sophisticated interplay between host and microbial metabolism in the regulation of crucial neurotransmitters.

Physiological and Neuromodulatory Roles of 3 Methoxytyrosine

Regulation of Dopamine (B1211576) Neurotransmission

3-MT plays a role in the broader landscape of dopamine metabolism and turnover, reflecting the dynamic state of dopaminergic signaling.

Extracellular Dopamine Metabolism and Turnover

3-Methoxytyramine is primarily formed in the extracellular space through the O-methylation of dopamine by catechol-O-methyltransferase (COMT) researchgate.netebi.ac.uknih.govucl.ac.ukfrontiersin.org. This metabolic pathway is a key component of dopamine degradation, contributing to the regulation of extracellular dopamine levels mdpi.comnih.govpnas.org. The concentration of 3-MT in the extracellular fluid can serve as an indicator of dopamine release and turnover, particularly in brain regions where dopamine is actively metabolized nih.govnih.govplos.org. In conditions where dopamine reuptake is impaired, such as in mice lacking the dopamine transporter (DAT), extracellular levels of 3-MT are significantly elevated, underscoring its role in reflecting extracellular dopamine dynamics pnas.org.

Influence on Dopamine-Independent Behavioral Effects

Crucially, 3-MT can elicit behavioral effects that are not directly dependent on dopaminergic neurotransmission researchgate.netnih.govnih.govontosight.aiplos.org. Studies have demonstrated that central administration of 3-MT in mice can induce behavioral activation, including hyperactivity and a range of abnormal involuntary movements, even in the absence of dopamine researchgate.netnih.govnih.govplos.orgresearchgate.netmedchemexpress.com. These findings suggest that 3-MT acts through its own signaling pathways to modulate behavior, offering a distinct mechanism of action separate from direct dopaminergic effects.

Interaction with Trace Amine-Associated Receptor 1 (TAAR1)

A significant aspect of 3-MT's neuromodulatory activity is its interaction with the Trace Amine-Associated Receptor 1 (TAAR1).

Activation of TAAR1 and Downstream Signaling Pathways

3-Methoxytyramine functions as an agonist at TAAR1, a G protein-coupled receptor found in various brain regions, including those rich in monoaminergic neurons researchgate.netnih.govnih.govplos.orgrupahealth.cominvitech.co.ukfrontiersin.orgwikipedia.orgmdpi.com. Activation of TAAR1 by 3-MT initiates downstream signaling cascades. Research indicates that TAAR1 activation leads to increased intracellular cyclic AMP (cAMP) levels, which in turn activates protein kinase A (PKA) and protein kinase C (PKC) researchgate.netnih.govnih.govplos.orgwikipedia.orgfrontiersin.orgresearchgate.netfrontiersin.org. These signaling events are critical for modulating neuronal excitability and function. Notably, meta-O-methylated metabolites like 3-MT exhibit higher potency in stimulating TAAR1-mediated cAMP elevation compared to their parent catecholamines frontiersin.org.

ERK and CREB Phosphorylation in Response to 3-Methoxytyramine

A key downstream effect of TAAR1 activation by 3-MT is the phosphorylation of extracellular signal-regulated kinase (ERK) and cyclic AMP response element-binding protein (CREB) researchgate.netebi.ac.uknih.govnih.govplos.orgresearchgate.netfrontiersin.orgfrontiersin.orgtargetmol.com. This phosphorylation is indicative of intracellular signaling pathways being engaged, typically associated with PKA-mediated cAMP accumulation researchgate.netnih.govnih.govplos.org. These signaling events are vital for various cellular processes, including gene expression and synaptic plasticity.

Impact on Movement Control and Motor Function

3-Methoxytyramine has a demonstrable impact on movement control and motor function, often mediated by its interaction with TAAR1 researchgate.netnih.govnih.govontosight.aiplos.orgresearchgate.netrupahealth.cominvitech.co.uk. In animal models, the administration of 3-MT has been shown to induce complex motor behaviors, including abnormal involuntary movements, particularly in dopamine-depleted states researchgate.netnih.govnih.govresearchgate.netmedchemexpress.com. In normal mice, central administration of 3-MT can result in temporary mild hyperactivity accompanied by a set of abnormal movements researchgate.netnih.govnih.gov. These motor effects are partially attenuated in the absence of TAAR1, reinforcing the receptor's role in mediating these actions researchgate.netnih.govplos.orginvitech.co.uk. Furthermore, 3-MT's ability to act as an inhibitory regulator counteracting excessive catecholaminergic stimulation may also contribute to its influence on motor control nih.gov.

Data Tables

Treatment Group (Intracerebroventricular Infusion)Dose (mg)Horizontal Activity (Counts/hr)p-value
Vehicle (Control)N/A26.8 ± 11.8-
3-Methoxytyramine (3-MT)1801711.4 ± 580.1< 0.05

Role as an Inhibitory Regulator of Catecholaminergic Activity

3-Methoxytyrosine (3-OMD) exhibits inhibitory characteristics within the catecholaminergic system, primarily by interfering with dopamine metabolism and transport mechanisms. Its role as a metabolite of L-DOPA, a precursor to dopamine, positions it as a modulator of dopaminergic pathways.

Research indicates that 3-Methoxytyrosine can inhibit key enzymes and transport systems involved in catecholamine synthesis and function. Specifically, it has been studied for its potential to inhibit tyrosine hydroxylase, an enzyme critical for the initial step in catecholamine biosynthesis, including dopamine and norepinephrine (B1679862) ontosight.ai. Furthermore, 3-Methoxytyrosine has been shown to inhibit the dopamine transporter and dopamine uptake in both rat brain striatal membranes and PC12 cells nih.govresearchgate.net. This inhibition of dopamine uptake can alter the availability and signaling of dopamine within the synaptic cleft.

Table 1: Effects of 3-Methoxytyrosine (3-OMD) on Dopaminergic Mechanisms

EffectConcentrationModel SystemReference
Inhibition of L-DOPA uptake by astrocytes100 µMMixed cultured mesencephalic neurons and striatal astrocytes medchemexpress.comnih.gov
Inhibition of dopamine transporter and uptakeNot specifiedRat brain striatal membranes and PC12 cells nih.govresearchgate.net
Reduction of dopamine turnover1 µmol (icv)Rat striatum nih.govresearchgate.net
Impairment of locomotor activity1 µmol (icv)Male Sprague-Dawley rats nih.govresearchgate.net
Potential inhibition of tyrosine hydroxylaseStudied for potential roleIn vitro studies ontosight.ai

Potential Antioxidant Properties and Neuroprotection

The role of 3-Methoxytyrosine in neuroprotection is complex and appears to be primarily characterized by its ability to interfere with protective mechanisms rather than providing direct antioxidant or neuroprotective effects. While some general properties of O-methylated catecholamines suggest a reduced susceptibility to autoxidation nih.gov, specific findings for 3-Methoxytyrosine indicate otherwise in certain contexts.

Crucially, research has shown that 3-Methoxytyrosine (as 3-O-Methyldopa) inhibits the neuroprotective effects of L-DOPA on dopaminergic neurons in primary cell cultures caymanchem.commedchemexpress.comnih.gov. This inhibition occurs through mechanisms that impair L-DOPA uptake by astrocytes, thereby blocking the release of protective molecules medchemexpress.comnih.gov. Furthermore, studies have indicated that 3-Methoxytyrosine can induce cytotoxic effects via oxidative stress and decrease mitochondrial membrane potential in neuronal cells, suggesting it may contribute to neuronal damage rather than offering protection nih.govresearchgate.net.

While O-methylation is a general metabolic modification that can reduce the propensity of catecholamines to undergo autoxidation nih.gov, the specific findings related to 3-Methoxytyrosine's interaction with L-DOPA and its direct effects on neuronal cells suggest that it does not act as a direct antioxidant or neuroprotective agent in these scenarios. Instead, its influence appears to be more regulatory, and in some cases, detrimental to neuroprotective processes.

Table 2: Effects of 3-Methoxytyrosine (3-OMD) on Neuroprotection and Oxidative Stress

EffectConcentrationModel SystemReference
Inhibition of L-DOPA-induced neuroprotection10 or 100 µMMixed cultured mesencephalic neurons and striatal astrocytes caymanchem.commedchemexpress.comnih.gov
Induction of cytotoxic effects via oxidative stressNot specifiedPC12 neuronal cells nih.govresearchgate.net
Decrease in mitochondrial membrane potentialNot specifiedPC12 neuronal cells nih.govresearchgate.net
Potential contribution to neuronal cell damageNot specifiedPC12 neuronal cells nih.govresearchgate.net
General property of O-methylated catecholamines: less susceptible to autoxidationNot specifiedIn vitro studies nih.gov

Compound List:

3-Methoxytyrosine

3-O-Methyldopa (3-OMD)

L-DOPA

Dopamine (DA)

Tyrosine hydroxylase

Norepinephrine

Dopamine transporter

Tyrosine

Aromatic L-amino acid decarboxylase (AADC)

Catechol-O-methyltransferase (COMT)

Glutathione (B108866)

Mitochondrial membrane potential

PC12 neuronal cells

Pathophysiological Implications of 3 Methoxytyrosine Dysregulation

Neurodegenerative Disorders and Neurological Conditions

The role of 3-methoxytyrosine is most prominently studied in the context of neurodegenerative disorders, particularly Parkinson's disease, where its formation is a direct consequence of L-DOPA therapy. Its impact on dopamine (B1211576) turnover, treatment-related complications, and the neuroprotective potential of L-DOPA are areas of intense research.

In Parkinson's disease (PD), the primary treatment involves replenishing depleted dopamine levels with its precursor, L-DOPA. wikipedia.org However, the metabolism of L-DOPA leads to the formation of 3-methoxytyrosine, which accumulates in the plasma and brain of patients undergoing chronic therapy. wikipedia.org This accumulation is implicated in several of the challenges associated with long-term L-DOPA treatment.

Elevated levels of 3-methoxytyrosine, a major metabolite of L-DOPA, have been shown to influence dopamine turnover. wikipedia.orgnih.gov Studies in animal models have demonstrated that the administration of 3-methoxytyrosine can lead to a decrease in the dopamine turnover rate in the striatum. nih.govresearchgate.net Specifically, while not significantly altering dopamine levels themselves, 3-methoxytyrosine administration has been found to significantly decrease the levels of dopamine metabolites such as 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA). nih.gov This suggests that an accumulation of 3-methoxytyrosine may impair the normal processing and breakdown of dopamine within the brain. nih.govnih.gov In unmedicated, mildly affected Parkinson's disease patients, 3-methoxytyrosine (referred to as 3-O-methyldopa) is the second most abundant metabolite of dopamine in the cerebrospinal fluid after HVA, and its presence is considered an indicator of dopamine synthesis and potential compensatory processes in the surviving dopaminergic neurons. nih.govneurology.org

Study FindingEffect of 3-MethoxytyrosineReference
Biochemical Analysis in RatsDecreased dopamine turnover rate (DOPAC/DA) by 40.0% in the striatum. nih.gov
Subchronic Administration in RatsSignificantly decreased levels of dopamine metabolites (DOPAC, 3-MT, HVA). nih.gov
CSF Analysis in PD PatientsSecond most abundant dopamine metabolite after HVA, indicating dopamine synthesis. nih.govneurology.org

A significant complication of long-term L-DOPA therapy is the development of motor fluctuations and dyskinesia, characterized by involuntary movements. nih.govbiorxiv.orgyoutube.com There is growing evidence to suggest that 3-methoxytyrosine plays a role in these adverse effects. wikipedia.orgnih.gov High plasma levels of 3-methoxytyrosine are frequently observed in Parkinson's patients, particularly those experiencing the "on-off" phenomenon. nih.govnih.gov Studies have noted that concentrations of 3-methoxytyramine (a metabolite of dopamine) are more markedly increased in the putamen of patients who develop L-DOPA-induced dyskinesia. nih.gov It is hypothesized that the accumulation of 3-methoxytyrosine from chronic L-DOPA treatment may be directly involved in the adverse effects of the therapy. nih.govsemanticscholar.org The long half-life of 3-methoxytyrosine (approximately 15 hours) compared to L-DOPA (about one hour) leads to its significant accumulation. wikipedia.org This accumulation may adversely affect L-DOPA therapy and contribute to motor complications. researchgate.net

The question of whether L-DOPA is neurotoxic or neuroprotective has been a subject of debate. While some studies suggest L-DOPA possesses neuroprotective properties for dopaminergic neurons nih.govresearchgate.net, other research indicates that 3-methoxytyrosine may counteract these benefits. caymanchem.comnih.gov In vitro studies using primary rat mesencephalic dopaminergic neurons have shown that 3-methoxytyrosine can inhibit the neuroprotective effects of L-DOPA that are mediated by astrocytes. caymanchem.comnih.gov The proposed mechanism involves 3-methoxytyrosine competing with L-DOPA for uptake into astrocytes and inhibiting the release of glutathione (B108866), a key antioxidant. nih.gov Furthermore, some research suggests that 3-methoxytyrosine can potentiate L-DOPA toxicity through mechanisms involving oxidative stress. nih.govresearchgate.net

Research ModelFindingImplicationReference
Primary Rat Neurons3-Methoxytyrosine (10 and 100 µM) inhibits L-DOPA-induced neuroprotection.Counteracts the beneficial effects of L-DOPA. caymanchem.com
Cultured Mesencephalic Neurons and Striatal Astrocytes3-Methoxytyrosine inhibits the uptake of L-DOPA into and the release of glutathione from astrocytes.Reduces the astrocyte-mediated neuroprotective effects of L-DOPA. nih.gov
PC12 Neuronal Cells3-Methoxytyrosine potentiated L-DOPA toxicity, an effect blocked by vitamin E.May increase the toxic effects of L-DOPA via oxidative stress. nih.gov

The pathophysiology of schizophrenia has long been linked to dysregulation of the dopaminergic system. nih.gov The "dopamine hypothesis" of schizophrenia suggests that an overactive dopamine system contributes to the symptoms of the disorder. nih.gov Given that 3-methoxytyramine is the major extracellular metabolite of dopamine, its levels are expected to be elevated in conditions of enhanced dopamine release. nih.gov Variations in the activity of the enzyme catechol-O-methyltransferase (COMT), which is responsible for the formation of 3-methoxytyramine, have been associated with schizophrenia. nih.gov Therefore, it is plausible that altered levels of 3-methoxytyramine could play a role in the pathophysiology of schizophrenia, and this metabolite is considered a subject for further investigation in understanding the disorder. nih.govresearchgate.netnih.gov

Attention Deficit Hyperactivity Disorder (ADHD) is another condition where dopaminergic dysfunction is strongly implicated. nih.govballardpsych.comfrontiersin.org The therapeutic effects of stimulant medications, which increase synaptic dopamine concentrations, support this link. nih.gov Similar to schizophrenia, variations in the COMT gene, which affects the metabolism of catecholamines like dopamine, have been associated with ADHD. nih.gov This suggests that alterations in the levels of dopamine metabolites, including 3-methoxytyramine, could be relevant to the disorder's pathophysiology. nih.gov Some preliminary associations suggest that decreased levels of 3-methoxytyramine may be linked with ADHD. rupahealth.com

Alzheimer's Disease

The direct pathophysiological role of 3-Methoxytyrosine in the onset or progression of Alzheimer's disease is not well-established in scientific literature. The primary pathological hallmarks of Alzheimer's disease are the extracellular deposition of amyloid-beta plaques and the intracellular formation of neurofibrillary tangles from hyperphosphorylated tau protein. While monoamine neurotransmitter systems are affected in Alzheimer's, current research primarily focuses on the roles of enzymes like monoamine oxidase (MAO) and the dysfunction of the cholinergic system. mdpi.com At present, 3-Methoxytyrosine is not considered a key molecule in the core pathology of Alzheimer's disease.

Inborn Errors of Metabolism

Aromatic L-amino acid decarboxylase (AADC) deficiency is a rare, autosomal recessive genetic disorder caused by mutations in the DDC gene. wikipedia.org This enzyme is critical for the final step in the biosynthesis of the neurotransmitters dopamine and serotonin (B10506). wikipedia.orgnih.gov Its deficiency leads to a severe combined depletion of dopamine, serotonin, and consequently, norepinephrine (B1679862) and epinephrine (B1671497). nih.govnih.gov Clinically, this manifests in early infancy with symptoms such as severe developmental delay, hypotonia (weak muscle tone), oculogyric crises (involuntary upward eye movements), and autonomic dysfunction. neurology.orgmedlineplus.govneurology.org

The pathophysiology of AADC deficiency directly explains the accumulation of 3-Methoxytyrosine. The non-functional AADC enzyme cannot convert L-DOPA to dopamine. This blockage leads to a buildup of L-DOPA, which is then diverted into an alternative metabolic route. nih.gov The enzyme catechol-O-methyltransferase (COMT) methylates the excess L-DOPA, forming 3-Methoxytyrosine. nih.govaadcinsights.com This metabolic shunting makes the measurement of 3-Methoxytyrosine a crucial tool for diagnosis.

Elevated concentration of 3-Methoxytyrosine is a highly reliable and specific biochemical hallmark of AADC deficiency. aadcinsights.com Its accumulation is a direct consequence of the enzymatic block. Because it is a stable metabolite, it can be reliably measured in various body fluids, including cerebrospinal fluid (CSF), plasma, and dried blood spots (DBS). nih.gov The utility of 3-MT in DBS has made it a prime candidate for newborn screening programs, as it allows for early, less invasive detection of the disorder. heikobrennenstuhl.deaadcnews.comheikobrennenstuhl.de Studies have shown that patients with AADC deficiency have significantly increased levels of 3-MT compared to healthy individuals. nih.govheikobrennenstuhl.de For instance, one study noted that all diagnosed AADC deficient patients had at least a four-fold increase in 3-OMD levels. nih.gov

Table 1: 3-O-methyldopa (3-OMD) Concentrations in Dried Blood Spots (DBS)

Patient GroupNumber of Subjects (n)Mean 3-OMD Concentration (µmol/L)Range of 3-OMD Concentrations (µmol/L)Source
Healthy Newborns38,8881.160.31 - 4.6 heikobrennenstuhl.deheikobrennenstuhl.de
Healthy Controls (0-18 years)1,0790.780.24 - 2.36 heikobrennenstuhl.de
AADC Deficient Patients613.153.0 - 36.93 heikobrennenstuhl.de
Heterozygous Carriers120.720.46 - 1.09 heikobrennenstuhl.de

The biochemical diagnosis of AADC deficiency is confirmed by a characteristic pattern of neurotransmitter metabolites in cerebrospinal fluid (CSF) and plasma. nih.govaadcnews.com This profile reflects the enzymatic block and the subsequent accumulation of precursors.

Cerebrospinal Fluid (CSF): Analysis of CSF is considered a gold standard for diagnosis. In patients with AADC deficiency, there are markedly decreased concentrations of the metabolites of dopamine (homovanillic acid, HVA) and serotonin (5-hydroxyindoleacetic acid, 5-HIAA). nih.govchild-neurology.org Conversely, there are significantly elevated concentrations of the precursor molecules L-DOPA, 5-hydroxytryptophan (B29612) (5-HTP), and, most notably, 3-Methoxytyrosine. aadcnews.comchild-neurology.org Pterin levels are typically normal, which helps to differentiate AADC deficiency from disorders of tetrahydrobiopterin (B1682763) (BH4) metabolism. aadcnews.com

Plasma: The metabolite profile in plasma mirrors that of the CSF. nih.gov Patients show strongly increased levels of 3-Methoxytyrosine. nih.gov A review of 34 patients found that 3-OMD was increased in all of them. nih.gov Levels of downstream metabolites of dopamine and serotonin are typically decreased. This less invasive blood analysis is a valuable tool for screening and diagnosis. aadcinsights.comaadcnews.com

Table 2: Typical Neurotransmitter Metabolite Profile in AADC Deficiency

MetaboliteAbbreviationTypical Level in CSFTypical Level in Plasma/BloodSource
3-Methoxytyrosine (3-O-methyldopa)3-MT / 3-OMDVery HighVery High nih.govaadcnews.comchild-neurology.org
L-DOPA-HighHigh nih.govaadcnews.com
5-Hydroxytryptophan5-HTPHighHigh nih.govaadcnews.com
Homovanillic AcidHVALowLow nih.govaadcnews.comchild-neurology.org
5-Hydroxyindoleacetic Acid5-HIAALowLow nih.govaadcnews.comchild-neurology.org
3-methoxy-4-hydroxyphenylglycolMHPGLowLow nih.govaadcnews.com

The direct role of 3-Methoxytyrosine in the pathophysiology of common forms of epilepsy has not been established. However, an association has been noted in specific rare metabolic disorders where seizures are a prominent feature. hmdb.ca For example, in vitamin B6-dependent epilepsies, such as pyridoxamine (B1203002) 5'-phosphate oxidase (PNPO) deficiency, there can be a secondary disruption of the AADC enzyme function. hmdb.ca Vitamin B6, in its active form pyridoxal (B1214274) 5'-phosphate, is an essential cofactor for the AADC enzyme. A deficiency in this cofactor can mimic AADC deficiency, leading to a similar biochemical profile of reduced dopamine and serotonin synthesis and a consequent elevation of precursors, including 3-Methoxytyrosine. In these specific cases, the dysregulation of 3-MT is a secondary effect of the primary metabolic defect in vitamin B6 metabolism, rather than a primary cause of the epilepsy itself.

Purine (B94841) nucleoside phosphorylase (PNP) deficiency is a rare autosomal recessive disorder of purine metabolism that leads to severe immunodeficiency, primarily affecting T-cells, and is often accompanied by neurological complications. mdpi.com The pathophysiology is understood to be caused by the accumulation of toxic purine metabolites, particularly deoxyguanosine triphosphate (dGTP), which are toxic to lymphocytes. mdpi.com While one metabolomics database has listed 3-Methoxytyrosine as a potential biomarker associated with PNP deficiency, this link is not supported by the primary scientific literature describing the pathophysiology of the disease. hmdb.ca The core biochemical defect in PNP deficiency does not directly involve the dopamine synthesis pathway, and dysregulation of 3-Methoxytyrosine is not a recognized feature of this condition.

Sepiapterin (B94604) Reductase Deficiency

Sepiapterin reductase deficiency (SRD) is a rare, autosomal recessive genetic disorder that affects the biosynthesis of tetrahydrobiopterin (BH4). karger.commedlineplus.gov BH4 is an essential cofactor for several enzymes, including tyrosine hydroxylase and tryptophan hydroxylase, which are the rate-limiting enzymes in the synthesis of the neurotransmitters dopamine and serotonin, respectively. karger.combiopku.orgnih.gov The deficiency of the sepiapterin reductase enzyme, caused by mutations in the SPR gene, disrupts the final step in the BH4 synthesis pathway. medlineplus.govorpha.net

While the body can use alternative pathways to produce BH4 in peripheral tissues, these pathways are not present in the brain. medlineplus.gov Consequently, individuals with SRD suffer from a severe deficiency of BH4 in the central nervous system, leading to a significant reduction in the production of dopamine and serotonin. karger.commedlineplus.gov This lack of crucial neurotransmitters is responsible for the primary clinical manifestations of the disorder, which include motor and speech delays, axial hypotonia (low muscle tone), dystonia (involuntary muscle contractions), and oculogyric crises (abnormal rotation of the eyeballs). medlineplus.govorpha.net

Diagnosis of SRD often involves the analysis of cerebrospinal fluid (CSF), which typically shows low levels of the dopamine and serotonin metabolites homovanillic acid (HVA) and 5-hydroxyindoleacetic acid (5-HIAA). orpha.netnih.gov CSF analysis also reveals a characteristic pattern of elevated pterins, including increased levels of total biopterin, dihydrobiopterin (BH2), and sepiapterin. orpha.netnih.gov

The primary treatment for SRD involves replenishing the deficient neurotransmitters. Levodopa (L-dopa), a precursor to dopamine, is a cornerstone of therapy, often administered with a peripheral decarboxylase inhibitor like carbidopa (B1219) to maximize its availability in the brain. orpha.net The metabolism of exogenously administered L-dopa leads to the formation of 3-O-methyldopa, also known as 3-methoxytyrosine. nih.gov Therefore, while not a primary diagnostic marker for the deficiency itself, 3-methoxytyrosine levels in plasma and CSF can be influenced by the treatment regimen for SRD. nih.gov Monitoring levels of L-dopa and its metabolite 3-methoxytyrosine may be relevant in managing treatment, as competition between the two for transport across the blood-brain barrier has been observed in other conditions treated with L-dopa. nih.gov

Cancer and Tumor Biomarkers

Neuroblastoma is the most common extracranial solid tumor in children. The clinical course of the disease is highly variable, necessitating accurate risk stratification to guide therapy. The measurement of catecholamine metabolites is a key component in the diagnosis and monitoring of neuroblastoma.

Studies have validated the use of urinary 3-MT as a tumor marker for both diagnosis and monitoring of the disease, showing good correlation with disease activity and established markers like dopamine and homovanillic acid (HVA). endocrine-abstracts.orgnih.gov Furthermore, among high-risk patients, elevated urinary 3-MT is a powerful predictor of extremely poor outcomes, helping to identify a subgroup of patients with the most aggressive form of the disease. oup.com

The biological basis for the prognostic power of 3-MT in neuroblastoma is linked to MYC oncogene activity. There is a strong correlation between elevated urinary 3-MT levels and increased MYC activity within the tumor, regardless of whether it is driven by MYCN amplification or other mechanisms. nih.govendocrine-abstracts.org Immunohistochemical analysis of tumors from patients with high urinary 3-MT shows strong MYCN protein staining. endocrine-abstracts.orgnih.gov This connection suggests that increased MYC activity influences catecholamine metabolism, leading to the elevated production and excretion of 3-MT. nih.govoup.com Therefore, urinary 3-MT serves not just as a prognostic marker, but as a surrogate indicator of underlying tumor biology driven by the MYC pathway. endocrine-abstracts.orgoup.com

Research has further leveraged the link between 3-MT and tumor biology by identifying a specific gene expression signature associated with elevated urinary 3-MT levels. nih.govendocrine-abstracts.org This "3-MT gene signature" consists of a set of differentially expressed genes that can successfully predict poor clinical outcomes in neuroblastoma patients. endocrine-abstracts.orgnih.gov This signature has proven to be a robust predictor of survival across different patient cohorts. endocrine-abstracts.orgnih.gov

Pheochromocytomas (PCC) and paragangliomas (PGL), collectively known as PPGLs, are rare neuroendocrine tumors that arise from chromaffin cells of the adrenal medulla and extra-adrenal sympathetic or parasympathetic paraganglia, respectively. endocrine-abstracts.org These tumors often produce catecholamines, and their metabolites are crucial for diagnosis.

Measurements of plasma and urinary 3-methoxytyramine, the O-methylated metabolite of dopamine, are valuable biomarkers for PPGLs. While tests for metanephrine (B195012) and normetanephrine (B1208972) (metabolites of epinephrine and norepinephrine) are the standard initial diagnostic tests, the addition of 3-MT measurement increases diagnostic sensitivity. nih.govnih.gov This is particularly important for detecting rare dopamine-producing tumors, which might be missed if only metanephrine and normetanephrine are measured. nih.govoup.com

Glioblastoma Multiforme (GBM)

Glioblastoma multiforme (GBM) is a highly aggressive and common form of brain cancer. nih.govnih.gov Recent research has uncovered a novel role for 3-methoxytyrosine in the pathophysiology of this disease, particularly in its interaction with Fibroblast Growth Factor 21 (FGF21). nih.gov

Studies have established a causal association between elevated levels of Fibroblast Growth Factor 21 (FGF21) and a reduced risk of developing Glioblastoma Multiforme. nih.govnih.gov Further investigation into the mechanisms behind this protective effect has identified 3-methoxytyrosine as a significant intermediary. nih.gov A mediation analysis revealed that the protective effect of FGF21 on GBM is partially mediated by the levels of 3-methoxytyrosine. nih.govnih.gov Specifically, it was calculated that 3-methoxytyrosine mediates approximately 11.50% of the total effect of FGF21 on GBM risk. nih.gov This suggests that FGF21's influence on GBM is channeled, in part, through its regulation of 3-methoxytyrosine levels. nih.gov

In vitro studies on GBM cell lines have demonstrated that 3-methoxytyrosine exerts effects that are contrary to those of FGF21. nih.gov While FGF21 was found to inhibit the proliferation, colony formation, and migration of GBM cells, 3-methoxytyrosine promoted these malignant characteristics. nih.gov Treatment of GBM cells with 3-methoxytyrosine led to an observable increase in cell proliferation and migration. nih.gov This finding positions 3-methoxytyrosine as a factor that can contribute to the aggressive nature of GBM by fostering the growth and spread of tumor cells. nih.govnih.govmdpi.commdpi.com The antagonistic relationship between FGF21 and 3-methoxytyrosine in regulating GBM cell behavior highlights a complex regulatory network that could be a target for future therapeutic strategies. nih.gov

FactorEffect on GBM Cell ProliferationEffect on GBM Cell Migration
Fibroblast Growth Factor 21 (FGF21)InhibitionInhibition
3-Methoxytyrosine (3-MTyr)PromotionPromotion
Summary of in vitro findings on the effects of FGF21 and 3-MTyr on Glioblastoma Multiforme (GBM) cells. nih.gov

Methodologies for 3 Methoxytyrosine Analysis in Research

Sample Collection and Preparation for Biological Matrices

The integrity of the analytical results for 3-methoxytyrosine is heavily dependent on the initial steps of sample collection and preparation. The protocols are specifically designed to minimize degradation and interference, ensuring that the measured concentration accurately reflects the in vivo levels.

Analysis of 3-methoxytyrosine in cerebrospinal fluid provides valuable insights into central nervous system dopamine (B1211576) metabolism. Due to the existence of a concentration gradient along the spinal column, standardized collection procedures are paramount for obtaining accurate and reproducible results. mdpi.comnih.gov

Collection:

CSF is typically collected via lumbar puncture, performed at the L3/L4 or L4/L5 interspace. biointerfaceresearch.com

To minimize the risk of contamination and analyte adsorption, samples should be collected in polypropylene tubes. nih.gov

It is often recommended to collect CSF in the morning, between 8:00 and 10:00, before the administration of any medication that might influence neurotransmitter levels. nih.gov

Blood-contaminated samples should be avoided or handled with special care, such as immediate centrifugation, as hemoglobin can interfere with the analysis. nih.gov

Preparation and Storage:

Following collection, CSF samples should be promptly sent to the laboratory for processing. To prevent degradation, samples are often transported on ice. nih.gov

If analysis cannot be performed within a short timeframe (e.g., 48 hours), the CSF samples should be frozen. nih.gov For long-term storage, temperatures of -70°C or -80°C are recommended to maintain the stability of the analytes. nih.gov

The number of freeze-thaw cycles should be minimized, as repeated freezing and thawing can lead to the degradation of certain metabolites. mdpi.com

Plasma 3-methoxytyrosine levels are analyzed to investigate systemic dopamine metabolism. Proper collection and immediate processing are critical to prevent the enzymatic degradation of the analyte.

Collection:

Blood samples are collected via venipuncture into tubes containing an anticoagulant. Ethylenediaminetetraacetic acid (EDTA) is a commonly preferred anticoagulant for preserving the integrity of the cellular components and preventing clotting. phenomenex.com

To minimize physiological variations that could affect catecholamine metabolite levels, it is often recommended that the patient be in a supine position during sample collection. springernature.com

Preparation and Storage:

Immediately after collection, the blood sample should be centrifuged to separate the plasma from the blood cells.

The resulting plasma is then carefully transferred to a clean polypropylene tube.

For the removal of proteins that can interfere with the analysis, a protein precipitation step is typically employed. cuni.cz This can be achieved through various techniques, including:

Solid-Phase Extraction (SPE): A method that separates components of a mixture based on their physical and chemical properties.

Liquid-Liquid Extraction (LLE): A method that separates compounds based on their relative solubilities in two different immiscible liquids.

Protein Precipitation (PP): Involves the addition of organic solvents, such as acetonitrile, to the plasma sample to denature and precipitate proteins. cuni.czbiointerfaceresearch.com

After protein removal, the supernatant is collected for analysis.

For storage, plasma samples are typically frozen at -20°C for short-term storage or at -70°C to -80°C for long-term stability. nih.gov Studies on related compounds suggest that 3-methoxytyrosine may be stable for extended periods under these conditions and can withstand a limited number of freeze-thaw cycles. nih.gov

Urinary 3-methoxytyrosine analysis offers a non-invasive method to assess dopamine metabolism over a longer period. The use of 24-hour urine collections is standard practice to account for diurnal variations in excretion.

Collection:

A complete 24-hour urine collection is the preferred method.

The collection begins by having the patient void and discard the first morning urine. All subsequent urine for the next 24 hours is collected in a designated container. mdpi.com

To prevent the degradation of catecholamine metabolites, a preservative is added to the collection container at the start of the collection. nih.govresearchgate.net Common preservatives include:

Boric acid

Acetic acid

Hydrochloric acid

Throughout the collection period, the urine container should be kept refrigerated. mdpi.comresearchgate.net

Preparation and Storage:

After the 24-hour collection is complete, the total volume of urine is measured and recorded.

The entire sample is thoroughly mixed by gentle inversion to ensure homogeneity before an aliquot is taken for analysis. researchgate.net

The urine aliquot is then transferred to a smaller tube for transport to the laboratory.

For storage, urine samples can be kept refrigerated for a limited time or frozen for longer-term preservation. cuni.cz

ParameterCerebrospinal Fluid (CSF)PlasmaUrine
Collection Method Lumbar PunctureVenipuncture24-Hour Collection
Collection Tube/Container Polypropylene tubesTubes with EDTALarge container with preservative (e.g., boric acid, acetic acid)
Key Pre-analytical Considerations Standardized collection time (morning), avoid blood contaminationPatient in supine positionComplete 24-hour collection, refrigeration during collection
Initial Processing Immediate transport to lab, centrifugation if blood-contaminatedCentrifugation to separate plasmaMeasurement of total volume and thorough mixing
Sample Preparation Direct analysis or after storageProtein precipitation (SPE, LLE, or PP)Aliquoting for analysis
Short-term Storage RefrigerationRefrigerationRefrigeration
Long-term Storage -70°C to -80°C-70°C to -80°CFreezing

The analysis of 3-methoxytyrosine in brain tissue provides direct information about its concentration at the site of its formation and action. The preparation of brain tissue homogenates requires rapid and careful handling to prevent post-mortem changes and enzymatic degradation.

Homogenization Procedure:

Immediately following dissection, the brain tissue is rapidly frozen, often in liquid nitrogen, to halt metabolic processes.

The frozen tissue is weighed and then homogenized in a cold buffer solution to disrupt the cell membranes and release the intracellular contents.

The choice of homogenization buffer is critical and may include:

Sucrose solutions: To maintain osmotic stability.

Immunoprecipitation or RIPA buffers: These often contain detergents to solubilize proteins and are supplemented with protease and phosphatase inhibitors to prevent the enzymatic degradation of the target analytes. mdpi.com

Homogenization can be performed using various methods, such as:

Sonication: Uses high-frequency sound waves to disrupt the tissue. nih.gov

Mechanical homogenizers (e.g., Dounce or bead homogenizers): Employ mechanical force to break down the tissue.

The entire homogenization process is typically carried out on ice to minimize enzymatic activity. mdpi.comnih.gov

Post-Homogenization Processing:

The resulting homogenate is then centrifuged at high speeds to pellet insoluble cellular debris. mdpi.com

The supernatant, which contains the soluble proteins and metabolites, including 3-methoxytyrosine, is carefully collected for subsequent analysis.

StepDescriptionKey Considerations
1. Tissue Harvesting Rapid dissection and immediate freezing of the brain tissue.Minimize time between dissection and freezing to prevent post-mortem degradation.
2. Homogenization The frozen tissue is homogenized in a cold buffer.Use of appropriate buffers with protease and phosphatase inhibitors. Keep samples on ice throughout the process.
3. Centrifugation The homogenate is centrifuged at high speed.To separate the soluble fraction (supernatant) from the insoluble cellular debris (pellet).
4. Supernatant Collection The supernatant containing 3-methoxytyrosine is collected.Careful pipetting to avoid disturbing the pellet.
5. Storage The supernatant is stored at -80°C until analysis.For long-term stability of the analyte.

Analytical Techniques for Quantification

Following meticulous sample preparation, sensitive and specific analytical techniques are required for the accurate quantification of 3-methoxytyrosine.

High-Performance Liquid Chromatography (HPLC) coupled with Electrochemical Detection (ECD) is a powerful and widely used technique for the analysis of electroactive compounds like 3-methoxytyrosine in biological samples. nih.govbiointerfaceresearch.com This method offers high sensitivity and selectivity, making it well-suited for detecting the low concentrations of 3-methoxytyrosine typically found in biological matrices. nih.gov

Principle of Separation:

HPLC separates the components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a liquid solvent).

For the analysis of 3-methoxytyrosine and related catecholamine metabolites, reversed-phase HPLC is commonly employed. In this mode, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar aqueous-organic mixture.

Mobile Phase and Column:

The mobile phase typically consists of an aqueous buffer, such as phosphate or citrate, mixed with an organic modifier like methanol or acetonitrile to control the retention and separation of the analytes. nih.govspringernature.comnih.gov

The pH of the mobile phase is a critical parameter that is carefully optimized to ensure the proper ionization state of the analytes and achieve optimal separation. nih.gov

A common choice for the stationary phase is a C18 column, which provides good retention and resolution for catecholamines and their metabolites. nih.gov

Electrochemical Detection:

As the separated analytes elute from the HPLC column, they pass through an electrochemical detector.

The detector contains a working electrode set at a specific electrical potential. When an electroactive compound like 3-methoxytyrosine comes into contact with the electrode surface, it undergoes an oxidation or reduction reaction, generating a measurable electrical current.

The magnitude of this current is directly proportional to the concentration of the analyte, allowing for its precise quantification.

The applied potential is a key parameter for selectivity, as different compounds are oxidized or reduced at different potentials. For tyrosine and its derivatives, oxidation potentials are typically in the range of +0.6 to +0.8 V. biointerfaceresearch.com The use of a dual-electrode system, with one electrode for oxidation and another for reduction, can further enhance the specificity of the detection.

ParameterTypical Conditions for Catecholamine Metabolite Analysis
Chromatographic Mode Reversed-Phase HPLC
Stationary Phase (Column) C18
Mobile Phase Aqueous buffer (e.g., phosphate, citrate) with an organic modifier (e.g., methanol, acetonitrile)
Detection Method Electrochemical Detection (ECD)
Working Electrode Glassy carbon
Detection Principle Oxidation of the analyte at a specific applied potential

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly accurate and preferred method for the analysis of 3-methoxytyrosine and related metabolites. nih.gov This technique combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. The general workflow involves three main steps: sample preparation, chromatographic separation, and mass spectrometric analysis. cda-amc.ca

Sample preparation is crucial for removing interfering substances like proteins from the biological matrix. Common techniques include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation (PP). cda-amc.ca Following preparation, the sample is injected into the liquid chromatography system, which separates the analytes. The separated components then enter the tandem mass spectrometer for detection and quantification. nih.govresearchgate.net Data acquisition is often performed in multiple reaction monitoring (MRM) mode, which enhances the specificity and sensitivity of the analysis. nih.govresearchgate.net

LC-MS/MS methods for 3-methoxytyramine, the metabolite of dopamine, demonstrate high analytical sensitivity, with a low limit of quantification (LLOQ) and good precision. cda-amc.ca For instance, one method reported an LLOQ of ≥ 0.024 nmol/L, with coefficients of variation under 13% and a recovery rate of 66% to 98%. cda-amc.ca Another developed method for plasma 3-methoxytyramine reported an LLOQ of 0.03 nM and an upper limit of linearity of 20 nM. researchgate.netnih.gov These methods are robust enough for routine use in clinical laboratories for the diagnosis and management of conditions involving altered dopamine metabolism. researchgate.net

Table 1: Performance Characteristics of an LC-MS/MS Method for 3-Methoxytyramine Quantification

ParameterValueReference
Limit of Quantitation (LOQ)0.03 nM researchgate.netnih.gov
Upper Limit of Linearity20 nM researchgate.netnih.gov
Intra-day Imprecision (0.04 nM)10.7% researchgate.netnih.gov
Inter-day Imprecision (0.04 nM)18.3% researchgate.netnih.gov
Intra-day Imprecision (0.2 nM)4.5% researchgate.netnih.gov
Inter-day Imprecision (0.2 nM)8.9% researchgate.netnih.gov
Intra-day Imprecision (2.0 nM)3.1% researchgate.netnih.gov
Inter-day Imprecision (2.0 nM)0.9% researchgate.netnih.gov

Due to the very low endogenous concentrations of 3-methoxytyrosine and its related compounds in biological fluids like plasma (often <0.1 nM), the development of ultrasensitive quantification methods is essential. nih.govresearchgate.net Modern LC-MS/MS techniques can achieve quantification in the picomolar range, which is necessary for accurate measurement. nih.gov For example, a recently developed method achieved a limit of quantification (LOQ) of 0.010 nmol/L for 3-methoxytyramine. acs.org This level of sensitivity allows for the reliable detection of even subtle changes in metabolite levels. nih.gov

Achieving such low detection limits requires optimizing several aspects of the LC-MS/MS method, including efficient sample extraction, advanced chromatographic separation techniques like ultra-performance liquid chromatography (UPLC), and highly sensitive mass spectrometers. researchgate.net The use of stable isotope-labeled internal standards is also critical for ensuring accuracy and precision at these low concentrations. researchgate.net

In-matrix derivatization is a technique used to improve the analytical performance of LC-MS/MS for certain compounds. This process involves chemically modifying the analyte directly within the biological matrix (e.g., plasma) before extraction. For 3-methoxytyrosine and other catecholamine metabolites, derivatization with agents like propionic anhydride has been shown to significantly enhance sensitivity and specificity. nih.govresearchgate.net

The derivatization process, also known as propionylation, can increase the mass spectrometric response, resulting in a 4- to 30-fold increase in sensitivity compared to underivatized methods. nih.govresearchgate.net This enhancement allows for unprecedentedly low limits of quantification, often in the lower picomolar range. nih.gov Furthermore, derivatization improves specificity by altering the chemical structure of 3-methoxytyrosine, which helps to prevent analytical interference from structurally similar compounds, such as certain antihypertensive medications like β-blockers. nih.govresearchgate.net The derivatization reaction itself is optimized for factors like reagent concentration and sample volume to achieve the highest possible response. nih.gov

Table 2: Improvement in Sensitivity with In-Matrix Derivatization

AnalyteIncrease in Sensitivity FactorReference
3-Methoxytyramine30x nih.gov
Normetanephrine (B1208972)5x nih.gov
Metanephrine (B195012)4x nih.gov

Spectrophotofluorometry for 3-Methoxytyramine Detection

Prior to the widespread adoption of LC-MS/MS, other analytical methods were employed for the detection of catecholamine metabolites. While older spectrophotometric methods were used, they were often susceptible to interferences from various substances. mayocliniclabs.com A more specific alternative is high-performance liquid chromatography (HPLC) coupled with fluorescence detection. nih.gov This method can be used for the simultaneous measurement of 3-methoxytyramine and other metanephrines in samples like spot urine. In such a setup, the compounds are first separated by HPLC and then detected by a fluorescence detector, offering a simpler and more rapid analytical approach compared to some more complex techniques. nih.gov

In vivo and In vitro Experimental Models

Animal Models for Behavioral Studies

Animal models are instrumental in understanding the physiological and behavioral effects of 3-methoxytyrosine. Both rat and mouse models have been utilized in research. In one line of study, dopamine transporter knockout (DAT-KO) mice were used to create a model of dopamine deficiency by treating them with α-methyl-p-tyrosine (αMT), an inhibitor of dopamine synthesis. nih.gov In this model, centrally administered 3-methoxytyrosine was found to induce a complex set of abnormal involuntary movements, and in normal mice, it caused temporary hyperactivity. nih.govresearchgate.net

In other studies using Wistar rats, bilateral intrastriatal injections of 3-methoxytyrosine were shown to antagonize the hypermotility induced by amphetamine, suggesting an inhibitory regulatory role on catecholaminergic systems. nih.gov These animal models allow researchers to investigate the compound's effects on locomotor activity and its potential interactions with neurotransmitter systems in a controlled setting. nih.govnih.gov

Cell Culture Models for Mechanistic Investigations

In vitro cell culture models are essential for exploring the molecular mechanisms underlying the effects of 3-methoxytyrosine. Neuroblastoma-derived cell lines, such as SH-SY5Y, are commonly used as cellular models to investigate various aspects of dopamine homeostasis, including its synthesis, reuptake, and metabolism to compounds like 3-methoxytyrosine. taylorandfrancis.com

These models have been used to demonstrate that 3-methoxytyrosine is not merely an inactive metabolite but can act as a neuromodulator. nih.gov For instance, cellular assays have shown that 3-methoxytyrosine can activate the trace amine-associated receptor 1 (TAAR1). nih.govresearchgate.net This activation leads to downstream signaling events, including the accumulation of cyclic AMP (cAMP) and the phosphorylation of ERK (extracellular signal-regulated kinase) and CREB (cAMP response element-binding protein) in the striatum. nih.govresearchgate.net Such cell-based models provide a platform to dissect specific signaling pathways and receptor interactions without the complexities of a whole organism.

Enzyme Interactions and Molecular Mechanisms

COMT and MAO Activity Modulation by Related Compounds

Catechol-O-methyltransferase (COMT) and Monoamine Oxidase (MAO) are critical enzymes involved in the metabolism of catecholamines and related compounds. 3-Methoxytyrosine itself is a product of COMT activity, and its levels can be indirectly influenced by the activity of these enzymes and their inhibitors.

3-Methoxytyrosine is formed through the O-methylation of L-DOPA (levodopa) by the enzyme Catechol-O-methyltransferase (COMT) rsc.orgresearchgate.netresearchgate.netresearchgate.net. COMT is a key enzyme in the metabolic pathway of catecholamines, including dopamine (B1211576) and norepinephrine (B1679862). When COMT inhibitors, such as entacapone (B1671355) or tolcapone, are administered, they reduce the peripheral metabolism of L-DOPA to 3-O-methyldopa (3-methoxytyrosine) researchgate.netrug.nlacs.org. This reduction in 3-methoxytyrosine formation leads to a prolonged availability and sustained therapeutic effect of L-DOPA, particularly in the context of Parkinson's disease treatment researchgate.netrug.nl. Therefore, COMT inhibitors indirectly modulate 3-methoxytyrosine levels by reducing its synthesis from L-DOPA.

Genetic Incorporation of 3-Methoxytyrosine in Protein Engineering

The ability to incorporate unnatural amino acids (ncAAs) like 3-methoxytyrosine into proteins via genetic code expansion has opened new avenues in protein engineering, allowing for the fine-tuning of enzyme function and the creation of novel biocatalysts.

Tyrosine residues in enzymes often play crucial roles in catalytic mechanisms, including electron transfer and redox reactions. The incorporation of 3-methoxytyrosine allows for the modulation of the redox properties of these residues. Compared to canonical tyrosine, 3-methoxytyrosine possesses a similar pKa but a significantly lower reduction potential rsc.orgnsf.govsci-hub.se. This alteration in redox potential can be strategically employed to optimize enzyme activity. For example, studies incorporating 3-methoxytyrosine into myoglobin (B1173299) models designed to mimic cytochrome c oxidase (CcO) demonstrated that the electron-donating ability of the tyrosine residue, influenced by its redox potential, is critical for oxidase activity rsc.orgresearchgate.netdntb.gov.uaresearchgate.netnih.gov.

The genetic incorporation of 3-methoxytyrosine is a powerful tool for designing artificial enzymes with enhanced or novel catalytic activities acs.orgnih.govdntb.gov.uaacs.orgresearchgate.net. By introducing 3-methoxytyrosine into protein scaffolds, researchers have successfully created functional models of enzymes like cytochrome c oxidase (CcO) rsc.orgresearchgate.netresearchgate.netdntb.gov.uanih.govacs.org. These engineered proteins exhibit selective oxygen reduction activity and can generate reactive oxygen species (ROS) with improved efficiency compared to their wild-type counterparts or models using other tyrosine analogs rsc.orgresearchgate.netnih.gov.

For instance, in a myoglobin model designed to mimic CcO, the genetic incorporation of 3-methoxytyrosine (OMeY) led to significantly greater O2 reduction activity and a higher proportion of water production compared to a model with wild-type tyrosine.

Myoglobin Model VariantO2 Reduction ActivityH2O Production (%)
F33Y-CuBMb (Wild-type Tyr)Baseline51
F33OMeY-CuBMb (3-Methoxytyrosine)Significantly Greater>80

Table 1: Comparison of O2 reduction activity and H2O production in myoglobin models with wild-type tyrosine and 3-methoxytyrosine. rsc.orgnih.gov

This demonstrates the utility of 3-methoxytyrosine in fine-tuning the redox properties of active sites, thereby enhancing specific enzymatic functions such as oxidase activity.

Receptor Binding and Signaling Pathways

3-Methoxytyrosine, primarily known as a metabolite of L-DOPA, is implicated in dopaminergic signaling pathways, particularly in the context of neurological disorders like Parkinson's disease. While direct binding of 3-methoxytyrosine to specific receptors is not extensively detailed, its metabolic relationship with dopamine and L-DOPA suggests indirect influences on receptor-mediated signaling.

3-Methoxytyrosine is a metabolite formed by the action of COMT on L-DOPA rsc.orgresearchgate.netresearchgate.netresearchgate.net. In Parkinson's disease, L-DOPA is administered to replenish dopamine levels, and 3-methoxytyrosine is one of its major metabolites that accumulates in the brain and plasma researchgate.netsmpdb.camdpi.comresearchgate.net. Studies indicate that 3-O-methyldopa (3-methoxytyrosine) can inhibit the pharmacodynamics of L-DOPA and dopamine chemsrc.com. Specifically, it has been shown to inhibit the dopamine transporter (DAT) but does not bind to dopamine receptor D1 researchgate.net. This inhibition of dopamine uptake suggests a role in modulating dopaminergic neurotransmission.

Research into Parkinson's disease has identified 3-methoxytyrosine as a metabolite that is significantly elevated in patients compared to healthy controls, contributing to a metabolic signature that can discriminate between the two groups mdpi.comresearchgate.net. The altered levels of 3-methoxytyrosine are associated with disruptions in amino acid metabolism and phenylalanine pathways, as well as potentially impacting signaling pathways related to dopamine receptors mdpi.comglpbio.comcardiff.ac.uk.

Metabolite in PD vs. ControlsChangeSignificance (Adjusted p-value)Fold Change (FC)
L-3-methoxytyrosine0.00231776.4
Taurine0.00322.8
Ribonic acid0.04163.2

Table 2: Selected significantly altered metabolites in Parkinson's Disease patients compared to controls. mdpi.com

These findings highlight 3-methoxytyrosine's role as a biomarker and its involvement in the complex metabolic and signaling dysregulation observed in Parkinson's disease.

Compound List:

3-Methoxytyrosine

Tyrosine

L-DOPA (levodopa)

Dopamine

Norepinephrine

Epinephrine (B1671497)

3-O-Methyldopa (3-OMD)

3-Methoxytyramine

Homovanillic acid (HVA)

Normetanephrine (B1208972) (NMN)

Metanephrine (B195012) (MN)

3,4-dihydroxyphenylglycol (B133932) (DHPG)

3-methoxy-4-hydroxyphenylglycol (MHPG)

Vanillylmandelic acid (VMA)

Pharmacological and Therapeutic Considerations

3-Methoxytyrosine in Relation to L-DOPA Therapy

3-Methoxytyrosine, also known as 3-O-methyldopa (3-OMD), is a primary and significant metabolite of Levodopa (L-DOPA), the cornerstone medication for treating Parkinson's disease. wikipedia.org The conversion of L-DOPA to 3-Methoxytyrosine is catalyzed by the enzyme Catechol-O-methyltransferase (COMT). wikipedia.orgmedchemexpress.com This metabolic pathway is particularly relevant in patients undergoing long-term L-DOPA therapy.

One of the defining characteristics of 3-Methoxytyrosine is its considerably long plasma half-life of approximately 15 hours, which stands in stark contrast to L-DOPA's half-life of about one hour. wikipedia.org This disparity leads to the progressive accumulation of 3-Methoxytyrosine in the plasma and brain of patients receiving chronic L-DOPA treatment. wikipedia.org Consequently, elevated levels of 3-Methoxytyrosine are a common finding in the plasma and cerebrospinal fluid of Parkinson's disease patients. wikipedia.org

The accumulation of 3-Methoxytyrosine is believed to have several clinical implications. It competes with L-DOPA for transport across the blood-brain barrier, as both molecules utilize the same large neutral amino acid transporter system. nih.gov This competition may reduce the amount of L-DOPA entering the brain, potentially diminishing its therapeutic efficacy and contributing to the "wearing-off" phenomenon and other motor fluctuations experienced by patients. nih.gov

Furthermore, there is an ongoing debate regarding the potential neurotoxic effects of 3-Methoxytyrosine. Some research suggests that its accumulation could be involved in the adverse effects associated with long-term L-DOPA therapy. nih.gov Studies have indicated that 3-Methoxytyrosine can impair locomotor activity and decrease the dopamine (B1211576) turnover rate in animal models. nih.gov It has also been shown to induce cytotoxic effects through oxidative stress in neuronal cell lines, and these toxic effects may be potentiated by L-DOPA itself. nih.gov Another area of concern is the potential for 3-Methoxytyrosine to increase levels of homocysteine, an amino acid linked to neuronal damage. wikipedia.org

PropertyLevodopa (L-DOPA)3-Methoxytyrosine (3-OMD)
Metabolic Precursor TyrosineLevodopa (L-DOPA)
Enzyme of Formation Tyrosine HydroxylaseCatechol-O-methyltransferase (COMT)
Plasma Half-life ~1 hour~15 hours
Clinical Observation Primary treatment for Parkinson's DiseaseAccumulates with chronic L-DOPA therapy
Blood-Brain Barrier Transport Competes with large neutral amino acidsCompetes with L-DOPA and other large neutral amino acids

Potential as a Pharmacological Target for Brain Disorders

The significant role of 3-Methoxytyrosine in the context of L-DOPA therapy has made it a potential pharmacological target for managing brain disorders, particularly Parkinson's disease. medchemexpress.com The primary strategy revolves around mitigating its potentially negative effects that arise from its accumulation. By targeting the production and levels of 3-Methoxytyrosine, it may be possible to enhance the therapeutic benefits of L-DOPA and reduce its long-term side effects. nih.gov

Research has explored the detrimental impact of 3-Methoxytyrosine on dopaminergic neurons. It has been found to inhibit the protective effect that astrocytes normally provide to these neurons in the presence of L-DOPA. medchemexpress.com In primary cultures of mesencephalic neurons, 3-Methoxytyrosine has been observed to reduce the number of dopaminergic neurons. medchemexpress.com These findings suggest that high concentrations of 3-Methoxytyrosine could contribute to the neurodegenerative process, making its reduction a key therapeutic goal.

Beyond its role in neurodegeneration, 3-Methoxytyrosine has utility as a biomarker. Its levels are significantly elevated in patients with Aromatic L-amino acid decarboxylase (AADC) deficiency, a rare genetic disorder that affects the synthesis of dopamine and serotonin (B10506). wikipedia.org In this context, measuring 3-Methoxytyrosine serves as a crucial diagnostic marker. wikipedia.org

While much of the focus has been on its negative effects, some studies have suggested that 3-Methoxytyrosine may also possess certain neuroprotective and antidepressant properties. medchemexpress.com For instance, in a mouse model of depression, administration of 3-Methoxytyrosine was shown to improve depressive-like behaviors. medchemexpress.com This dual role adds complexity to its profile as a pharmacological target, indicating that its effects may be concentration-dependent and context-specific. However, the prevailing view in the context of Parkinson's disease treatment is that lowering its high levels is beneficial.

Research AreaFinding Related to 3-MethoxytyrosinePotential Therapeutic Implication
L-DOPA Therapy Accumulates and competes with L-DOPA for brain entry. nih.govReducing its levels could improve L-DOPA efficacy.
Neuronal Health Can be cytotoxic, induce oxidative stress, and inhibit astrocyte-mediated protection of dopaminergic neurons. nih.govmedchemexpress.comTargeting 3-OMD could be neuroprotective in Parkinson's Disease.
Biomarker Elevated levels are a key indicator of AADC deficiency. wikipedia.orgServes as a diagnostic tool for specific metabolic disorders.
Mental Health Shown to have an improving effect in a mouse model of depression. medchemexpress.comPotential, though less explored, role in mood regulation.

Modulating Enzyme Activities (COMT, MAO) for Therapeutic Benefit

Modulating the activity of enzymes involved in the catecholamine metabolic pathway is a key strategy for therapeutic benefit, particularly in the management of Parkinson's disease. The two primary enzymes of interest in this context are Catechol-O-methyltransferase (COMT) and Monoamine Oxidase (MAO). nih.gov

COMT Inhibition: The most direct way to control 3-Methoxytyrosine levels is by inhibiting the COMT enzyme, which is responsible for its creation from L-DOPA. medchemexpress.com COMT inhibitors are a class of drugs used as adjuncts to L-DOPA therapy. parkinson.org By blocking COMT, these drugs prevent the peripheral conversion of L-DOPA to 3-Methoxytyrosine. parkinson.org This action has a dual benefit: it increases the bioavailability of L-DOPA, allowing more of it to reach the brain to be converted into dopamine, and it simultaneously reduces the production and accumulation of 3-Methoxytyrosine. nih.gov

There are two main types of COMT inhibitors: those that act peripherally, like Entacapone (B1671355), and those that can cross the blood-brain barrier and act both peripherally and centrally, such as Tolcapone. ovid.com Central COMT inhibition can further alter the metabolic profile within the brain. ovid.com The use of COMT inhibitors can significantly prolong the therapeutic effect of L-DOPA and help manage motor fluctuations. parkinson.org

MAO Inhibition: Monoamine Oxidase (MAO) is another critical enzyme in catecholamine metabolism, primarily responsible for breaking down monoamines like dopamine. nih.gov There are two main forms, MAO-A and MAO-B. In the brain, MAO-B is particularly important for dopamine degradation. nih.gov

While MAO does not directly metabolize 3-Methoxytyrosine, its inhibition plays a crucial therapeutic role in the same pathway. wikipedia.org MAO inhibitors prevent the breakdown of dopamine in the brain, thereby increasing its concentration and extending its action at synaptic terminals. nih.gov This is beneficial in Parkinson's disease, where dopamine levels are depleted.

The interplay between these enzymes is significant. When L-DOPA is administered with a decarboxylase inhibitor (like Carbidopa), the COMT pathway becomes a more dominant route for L-DOPA metabolism. wikipedia.org Therefore, combining L-DOPA with both a decarboxylase inhibitor and a COMT inhibitor is a common and effective therapeutic strategy. Modulating MAO activity further complements this by preserving the dopamine that is synthesized from L-DOPA. nih.gov Thus, the therapeutic benefit comes from a multi-pronged approach of enhancing dopamine production and preventing its degradation, while also minimizing the formation of potentially problematic metabolites like 3-Methoxytyrosine.

EnzymeActionEffect of Inhibition in L-DOPA TherapyKey Inhibitors
Catechol-O-methyltransferase (COMT) Converts L-DOPA to 3-Methoxytyrosine. wikipedia.orgIncreases L-DOPA bioavailability; Decreases 3-Methoxytyrosine levels. parkinson.orgEntacapone, Tolcapone, Opicapone
Monoamine Oxidase (MAO) Degrades dopamine and other monoamines. nih.govIncreases synaptic dopamine concentration. nih.govSelegiline, Rasagiline, Safinamide

Broader Research Perspectives and Interdisciplinary Connections

3-Methoxytyrosine in the Context of General Catecholamine Metabolism

3-Methoxytyrosine, also known as 3-O-methyldopa (3-OMD), is a significant metabolite within the broader pathway of catecholamine biosynthesis and metabolism. Catecholamines are a group of neurotransmitters and hormones derived from the amino acid L-tyrosine, including dopamine (B1211576), norepinephrine (B1679862) (noradrenaline), and epinephrine (B1671497) (adrenaline). psychiatrist.comnih.gov The synthesis pathway begins with the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) by the enzyme tyrosine hydroxylase, which is the rate-limiting step in catecholamine production. nih.govnih.govnih.gov

L-DOPA stands at a critical juncture in the pathway. It can be decarboxylated by the enzyme Aromatic L-amino acid decarboxylase (AADC) to form the active neurotransmitter dopamine. nih.govmurdoch.edu.au Alternatively, L-DOPA can be methylated by the enzyme Catechol-O-methyltransferase (COMT). nih.govmurdoch.edu.au This methylation process, which uses S-adenosyl-L-methionine (SAM) as a methyl donor, converts L-DOPA into 3-Methoxytyrosine. murdoch.edu.au

Therefore, the formation of 3-Methoxytyrosine represents a significant catabolic route for L-DOPA, diverting it away from the primary pathway leading to the synthesis of dopamine and subsequent catecholamines. murdoch.edu.au The balance between the AADC and COMT enzyme activities is crucial in determining the fate of L-DOPA and, consequently, the levels of both active catecholamines and 3-Methoxytyrosine.

Once dopamine is produced and released into the synaptic cleft, it is also a substrate for COMT. nih.govnih.gov The O-methylation of dopamine by COMT results in the formation of 3-Methoxytyramine. nih.govnih.govbioscientifica.com Both 3-Methoxytyrosine and 3-Methoxytyramine are further metabolized by other enzymes, such as monoamine oxidase (MAO), and eventually converted into downstream products like homovanillic acid (HVA), which are then excreted. psychiatrist.comnih.govbioscientifica.comiitp.ru The presence of 3-Methoxytyrosine in biological fluids is thus an important indicator of L-DOPA metabolism and the activity of the COMT enzyme. murdoch.edu.au

Interactive Table: Key Enzymes and Metabolites in Catecholamine Metabolism
Precursor/SubstrateEnzymeProductMetabolic Role
L-TyrosineTyrosine Hydroxylase (TH)L-DOPARate-limiting step in catecholamine synthesis
L-DOPAAromatic L-amino acid Decarboxylase (AADC)DopamineFormation of the first active catecholamine
L-DOPACatechol-O-methyltransferase (COMT)3-Methoxytyrosine (3-OMD)Major metabolic inactivation pathway for L-DOPA
DopamineCatechol-O-methyltransferase (COMT)3-MethoxytyramineMetabolic inactivation of dopamine in the synapse
DopamineMonoamine Oxidase (MAO)DOPACIntraneuronal degradation of dopamine
3-Methoxytyramine / DOPACMAO / COMTHomovanillic Acid (HVA)Major final metabolite of dopamine

Interplay with Other Neurotransmitters and Metabolic Pathways

The metabolic pathway that generates 3-Methoxytyrosine is intrinsically linked with other major neurotransmitter systems, primarily due to the substrate promiscuity of the enzymes involved. The most significant interaction is with the serotonin (B10506) (5-hydroxytryptamine, 5-HT) pathway. The enzyme Aromatic L-amino acid decarboxylase (AADC) is responsible not only for converting L-DOPA to dopamine but also for converting 5-hydroxytryptophan (B29612) (5-HTP) to serotonin. news-medical.net

In conditions such as AADC deficiency, a severe inborn error of metabolism, the block in this enzyme's function leads to a profound disruption of both dopamine and serotonin synthesis. This results in a significant shunting of L-DOPA towards the COMT pathway, causing a massive accumulation of 3-Methoxytyrosine. Consequently, the measurement of elevated 3-Methoxytyrosine is a key diagnostic marker for this condition, which simultaneously presents with a severe deficiency of both serotonin and dopamine. This highlights a critical metabolic crossroads where the fate of precursors for these two vital neurotransmitter systems is determined by the same enzyme.

Furthermore, there is evidence of a competitive interplay between the precursors of these neurotransmitter systems. High levels of 5-HTP, the serotonin precursor, can potentially compete for the AADC enzyme, thereby reducing its availability for L-DOPA and potentially leading to decreased dopamine levels. news-medical.net Conversely, high doses of L-DOPA (as used in Parkinson's disease treatment) can deplete serotonin by competing for AADC. news-medical.net This intricate balance underscores the interconnectedness of these monoamine pathways.

While direct interactions between 3-Methoxytyrosine and other neurotransmitter systems like the GABAergic or glutamatergic systems are not well-documented, the broader catecholamine system it belongs to has known modulatory relationships with them. nih.govmdpi.com For instance, dopamine is a key modulator of cognitive flexibility, a function also influenced by the inhibitory neurotransmitter GABA. nih.gov However, studies on the co-administration of tyrosine (the ultimate precursor) and GABA have not shown a direct interaction in affecting cognitive performance, suggesting a complex relationship. nih.govcdu.edu.au

The downstream metabolism of 3-Methoxytyrosine also connects it to other pathways. For instance, 3-OMD can be transaminated to vanilpyruvate, which is then reduced to venillactate, linking catecholamine metabolism to pathways involving alpha-keto acid reductases and lactate (B86563) dehydrogenase.

Genetic and Epigenetic Factors Influencing 3-Methoxytyrosine Levels

Levels of 3-Methoxytyrosine are significantly influenced by genetic factors that affect the enzymes responsible for its synthesis and degradation. The most profound genetic influence is seen in mutations in the DDC gene, which codes for the AADC enzyme. Autosomal recessive mutations in this gene cause AADC deficiency, leading to a near-complete inability to synthesize dopamine and serotonin. This enzymatic block causes a massive redirection of L-DOPA metabolism through the COMT pathway, resulting in pathognomonically high levels of 3-Methoxytyrosine in cerebrospinal fluid, plasma, and urine. nih.gov

Other genes within the dopaminergic system can indirectly influence the substrate pool for 3-Methoxytyrosine production. Polymorphisms in genes for dopamine receptors (e.g., DRD2, DRD4) and the dopamine transporter (DAT1 or SLC6A3) can alter dopamine signaling, feedback mechanisms, and turnover, thereby potentially affecting the amount of L-DOPA available for conversion to 3-Methoxytyrosine. nih.govnih.govmdpi.com

Epigenetic mechanisms, such as DNA methylation and histone modifications, are known to regulate gene expression and are influenced by environmental factors, diet, and lifestyle. researchgate.net While the direct epigenetic regulation of the genes involved in 3-Methoxytyrosine metabolism is an area of ongoing research, it is plausible that such mechanisms play a role. For example, epigenetic changes that alter the expression of the COMT gene could lead to variations in enzyme levels, thereby affecting an individual's capacity to produce 3-Methoxytyrosine. However, specific studies directly linking epigenetic marks to 3-Methoxytyrosine levels are currently limited.

Interactive Table: Genetic Factors Affecting 3-Methoxytyrosine Levels
GeneGenetic VariationFunctional ImpactEffect on 3-Methoxytyrosine Levels
DDCAutosomal Recessive MutationsSevere deficiency of AADC enzyme activityDramatically Increased
COMTVal158Met Polymorphism (Met allele)Reduced enzyme activity and stabilityPotentially Altered (lower rate of formation)
DRD2, DRD4, DAT1Various Polymorphisms (SNPs, VNTRs)Altered dopamine signaling and turnoverIndirectly Influenced

Role in Host-Microbe Interactions

The interplay between the host's metabolic pathways and the gut microbiome represents an emerging field of research. While direct studies on 3-Methoxytyrosine are scarce, research on the closely related metabolite, 3-methoxytyramine (3-MT), has revealed a significant role for gut bacteria in catecholamine metabolism. nih.gov

A pivotal study demonstrated that certain gut bacteria can reverse the action of the host's COMT enzyme. Specifically, acetogenic bacteria such as Eubacterium limosum and Blautia producta were shown to perform O-demethylation of 3-methoxytyramine, converting it back into the active neurotransmitter dopamine. nih.gov This finding is significant because it suggests that the gut microbiome can act as a counterbalance to the host's dopamine inactivation machinery, potentially modulating systemic dopamine levels. nih.gov This bacterial transformation is likely carried out by cobalamin-dependent O-demethylases. nih.gov

Although this research focused on 3-methoxytyramine, it opens the possibility that gut microbes could also metabolize 3-Methoxytyrosine. The structural similarity between the two molecules suggests that bacterial enzymes might be capable of acting on 3-Methoxytyrosine, potentially demethylating it back to L-DOPA. Such a biotransformation would have profound implications, as it would mean the gut microbiome could salvage the precursor to all catecholamines from an inactive metabolite.

More broadly, catecholamines are known to influence the gut environment and microbial behavior. bioscientifica.com Host stress, which leads to the release of catecholamines, can alter the composition of the gut microflora and enhance the growth and virulence of certain pathogenic bacteria. bioscientifica.comiitp.ru This communication between the host's nervous system and gut microbes, termed microbial endocrinology, highlights the bidirectional relationship where host neurotransmitters affect bacteria, and bacterial metabolism, in turn, affects host neuroactive compounds. bioscientifica.com The role of catecholamine metabolites like 3-Methoxytyrosine within this complex gut-brain axis is a promising area for future investigation.

Q & A

Q. What analytical methods are recommended for detecting and quantifying 3-Methoxytyrosine in biological samples?

Gas chromatography-mass spectrometry (GC-MS) is a validated method for detecting 3-Methoxytyrosine, particularly in urine. Key parameters include using a glass column (OV-17 on Chromosorb W), optimized temperatures (column: 180°C, ion source: 270°C), and helium as a carrier gas (20 mL/min). For quantification, ion fragments (e.g., m/z 354, 295, 283) are measured using α-methyl-p-tyrosine as an internal standard . Liquid chromatography coupled with mass spectrometry (LC-MS) is also suitable, especially for plasma or cerebrospinal fluid (CSF), where sensitivity to low concentrations is critical .

Q. How can 3-Methoxytyrosine be validated as a biomarker for aromatic L-amino acid decarboxylase (AADC) deficiency?

Validation requires:

  • Specificity : Confirming elevated 3-Methoxytyrosine levels in CSF, plasma, or urine of AADC-deficient patients, alongside reduced dopamine and serotonin metabolites .
  • Reproducibility : Cross-laboratory validation using standardized protocols, such as consistent derivatization steps (e.g., methanol-HCl and pentafluoropropionic anhydride treatment) to stabilize the compound .
  • Clinical correlation : Linking biomarker levels to phenotypic severity (e.g., hypotonia, developmental delay) through longitudinal studies .

Q. What protocols ensure accurate quantification of 3-Methoxytyrosine in metabolomic studies?

  • Internal standards : Use stable isotope-labeled analogs (e.g., deuterated 3-Methoxytyrosine) to correct for matrix effects and ionization variability .
  • Calibration curves : Prepare serial dilutions spanning physiological ranges (e.g., 0.1–50 µM) in pooled control matrices (e.g., healthy urine or plasma) .
  • Quality control : Include batch-specific controls to monitor inter-run precision and limit of detection (LOD < 0.05 µM) .

Advanced Research Questions

Q. How should experimental designs address confounding factors in studies linking 3-Methoxytyrosine to disease mechanisms?

  • Medication interference : Exclude or stratify participants treated with levodopa, as 3-O-methyldopa (a metabolite of levodopa) correlates strongly with 3-Methoxytyrosine, potentially skewing results .
  • Multi-center cohorts : Harmonize sample collection protocols (e.g., fasting status, time of day) to minimize pre-analytical variability .
  • Negative controls : Use knockout models (e.g., AADC-deficient cell lines) to confirm specificity of observed metabolic perturbations .

Q. How can contradictory findings about 3-Methoxytyrosine’s role in cancer vs. neurodegenerative diseases be resolved?

  • Context-dependent analysis : Investigate tissue-specific metabolism. For example, in glioblastoma (GBM), 3-Methoxytyrosine may mediate fibroblast growth factor 21 (FGF21) signaling, whereas in Parkinson’s disease, it reflects dopaminergic medication metabolism .
  • Pathway enrichment : Use systems biology tools (e.g., KEGG, Reactome) to map 3-Methoxytyrosine to distinct pathways (e.g., tyrosine metabolism in cancer vs. dopamine synthesis in neurodegeneration) .
  • Multi-omics integration : Combine metabolomic data with transcriptomic profiles to identify upstream regulators (e.g., DDC gene expression in AADC deficiency) .

Q. What methodologies enable causal inference between 3-Methoxytyrosine and disease outcomes?

  • Mendelian randomization (MR) : Leverage genetic variants (e.g., SNPs near FGF21 or DDC) as instrumental variables to infer causality while minimizing confounding .
  • Mediation analysis : Test whether 3-Methoxytyrosine mediates the effect of genetic or environmental exposures (e.g., FGF21 levels on GBM risk) using bootstrapped confidence intervals .
  • Sensitivity analyses : Assess robustness via reverse MR or pleiotropy-robust methods (e.g., MR-Egger) to validate causal links .

Q. How can multi-omics approaches enhance understanding of 3-Methoxytyrosine’s regulatory networks?

  • Transcriptome-metabolome integration : Pair RNA-seq data (e.g., DDC expression) with targeted metabolomics to identify co-regulated modules .
  • Network pharmacology : Map 3-Methoxytyrosine interactions with enzymes (e.g., catechol-O-methyltransferase) using tools like STITCH or MetaboAnalyst .
  • Machine learning : Train classifiers on omics datasets to predict 3-Methoxytyrosine levels from genomic or proteomic features, enabling biomarker discovery .

Methodological Considerations

  • Sample preparation : For GC-MS, derivatize samples with PFPA to enhance volatility and reduce thermal degradation .
  • Ethical reporting : Disclose medication use and dietary restrictions (e.g., tyrosine-rich diets) in publications to improve reproducibility .
  • Data sharing : Deposit raw metabolomic data in repositories like MetaboLights to facilitate meta-analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-O-Methyl-DL-DOPA
Reactant of Route 2
Reactant of Route 2
3-O-Methyl-DL-DOPA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.